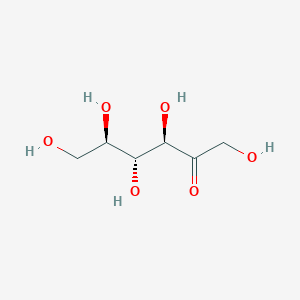
Sulfone de biotine
Vue d'ensemble
Description
La sulfone de biotine est un dérivé de la biotine, également connue sous le nom de vitamine H ou B7. Il s'agit d'une forme oxydée de la biotine où l'atome de soufre est à l'état d'oxydation sulfone. La biotine est une vitamine hydrosoluble du complexe B qui joue un rôle crucial dans divers processus métaboliques, notamment la gluconéogenèse, la synthèse des acides gras et le métabolisme des acides aminés. La this compound conserve de nombreuses propriétés biologiques de la biotine, mais avec des caractéristiques chimiques distinctes dues à la présence du groupe sulfone.
Applications De Recherche Scientifique
Biotin sulfone has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Utilized in the study of biotin-dependent enzymes and metabolic pathways.
Medicine: Investigated for its potential therapeutic applications, including drug delivery systems and diagnostic tools.
Mécanisme D'action
Target of Action
Biotin sulfone is a natural metabolite of biotin . Biotin, also known as vitamin H or B7, is an essential cofactor of biotin-dependent enzymes including carboxylases, decarboxylases, and transcarboxylases . These enzymes participate in various aspects of intermediary metabolism, including gluconeogenesis, fatty acid synthesis, and amino acid metabolism . Therefore, the primary targets of biotin sulfone are likely to be these biotin-dependent enzymes.
Mode of Action
Biotin must be covalently attached to its cognate enzyme proteins (e.g., carboxylases) for function, and attachment is mediated by formation of an amide linkage between the biotin carboxyl group and the ε-amino group of a specific lysine residue in the conserved biotin accepting domains of the apoenzymes . This reaction is catalyzed by an enzyme called biotin protein ligase (BPL) in bacteria or holocarboxylase synthetase in animals .
Biochemical Pathways
Biotin participates in various biochemical pathways, including gluconeogenesis, fatty acid synthesis, and amino acid metabolism . The biotin synthetic pathway can be divided into early and late segments . The early pathway involves the generation of pimelate, a 7-carbon α,ω-dicarboxylic acid that contributes 7 of the 10 biotin carbon atoms . The late pathway involves the assembly of the fused rings of the cofactor . Biotin sulfone, being a metabolite of biotin, is likely to be involved in similar biochemical pathways.
Pharmacokinetics
It is known that biotin sulfone is first isolated as a natural metabolite of biotin . The urinary excretion of biotin sulfone increased 21-fold from 0.2 nmol/h before to 4.2 nmol/h after administration of biotin . At presumed steady state in free-living subjects, biotin sulfone accounted for 3.6% of total biotin excretion .
Result of Action
Biotin is necessary for the proper functioning of enzymes that transport carboxyl units and fix carbon dioxide, and is required for various metabolic functions, including gluconeogenesis, lipogenesis, fatty acid biosynthesis, propionate metabolism, and catabolism of branched-chain amino acids .
Action Environment
The action of biotin sulfone may be influenced by various environmental factors. For instance, the availability of biotin in the environment can affect the synthesis and action of biotin sulfone. Although de novo biosynthesis of biotin occurs in bacteria, archaea, fungi, and plants, accumulation of biotin by intake from the environment is energetically more favorable than synthesis . Therefore, the presence and concentration of biotin in the environment could potentially influence the action, efficacy, and stability of biotin sulfone.
Analyse Biochimique
Biochemical Properties
Biotin sulfone, like biotin, may interact with various enzymes, proteins, and other biomoleculesBiotin is known to act as a coenzyme for carboxylases involved in critical biochemical processes such as gluconeogenesis, fatty acid synthesis, and amino acid metabolism
Cellular Effects
Biotin, its parent compound, is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It’s possible that biotin sulfone may have similar effects, but this needs to be confirmed through experimental studies.
Molecular Mechanism
Biotin acts as a coenzyme for carboxylases, playing a crucial role in various metabolic reactions
Metabolic Pathways
The metabolic pathways involving biotin sulfone are not well-characterized. Biotin is involved in several metabolic pathways, including those related to the metabolism of fatty acids, amino acids, and carbohydrates
Transport and Distribution
Biotin is known to be transported into cells via specialized transport proteins
Subcellular Localization
Biotin is known to be covalently attached to biotin-dependent carboxylases, which are typically located in the mitochondria
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La sulfone de biotine peut être synthétisée à partir de L-cystéine disponible dans le commerce. La synthèse implique une réaction tandem de migration S,N-carbonyle/aza-Michael/spirocyclisation à partir d'une énone dérivée de la L-cystéine avec de l'ammoniac aqueux, formant trois nouvelles liaisons sigma et deux cycles. Ceci est suivi par une réaction de Haller–Bauer en phase avancée hautement diastéréosélective de la sulfone pour l'introduction directe de la chaîne latérale carbonée .
Méthodes de production industrielle
Les méthodes de production industrielle de la this compound ne sont pas bien documentées dans la littérature. la synthèse de la biotine et de ses dérivés implique généralement des processus de synthèse organique en plusieurs étapes qui sont optimisés pour le rendement et la pureté. L'utilisation de procédés respectueux de l'environnement et économes en atomes est souvent mise en avant dans les milieux industriels.
Analyse Des Réactions Chimiques
Types de réactions
La sulfone de biotine subit diverses réactions chimiques, notamment :
Réduction : Les sulfones peuvent être réduites en sulfures ou en sulfoxydes dans des conditions spécifiques.
Substitution : Les groupes sulfone peuvent participer à des réactions de substitution, souvent facilitées par leur nature électro-attractive.
Réactifs et conditions courants
Agents oxydants : Peroxyde d'hydrogène, carbure de niobium.
Agents réducteurs : Divers agents réducteurs en fonction du produit souhaité.
Solvants : Solvants organiques courants tels que le dichlorométhane, l'éthanol et l'eau.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation des sulfures produit généralement des sulfones, tandis que la réduction des sulfones peut produire des sulfures ou des sulfoxydes.
Applications de la recherche scientifique
La this compound a plusieurs applications de recherche scientifique :
Biologie : Utilisée dans l'étude des enzymes dépendantes de la biotine et des voies métaboliques.
Médecine : Investigée pour ses applications thérapeutiques potentielles, notamment les systèmes d'administration de médicaments et les outils de diagnostic.
Mécanisme d'action
La this compound exerce ses effets en interagissant avec les enzymes dépendantes de la biotine. Ces enzymes sont impliquées dans divers processus métaboliques, notamment les réactions de carboxylation essentielles à la gluconéogenèse, la synthèse des acides gras et le métabolisme des acides aminés. Le groupe sulfone de la this compound peut modifier l'activité ou l'affinité de liaison de l'enzyme, conduisant à des résultats biologiques différents .
Comparaison Avec Des Composés Similaires
La sulfone de biotine peut être comparée à d'autres dérivés de la biotine, tels que :
Sulfoxyde de biotine : Un état d'oxydation intermédiaire de la biotine avec un groupe sulfoxyde au lieu d'un groupe sulfone.
Biotine : Le composé parent, essentiel à divers processus métaboliques.
Analogues de la biotine : Divers analogues synthétiques conçus pour étudier les fonctions biologiques de la biotine ou pour développer de nouveaux agents thérapeutiques.
La this compound est unique en raison de son groupe sulfone, qui confère des propriétés chimiques et biologiques distinctes par rapport aux autres dérivés de la biotine.
Conclusion
La this compound est un composé précieux en recherche scientifique en raison de ses propriétés chimiques uniques et de ses activités biologiques. Sa synthèse, ses réactions chimiques et ses applications dans divers domaines en font un sujet d'étude important en chimie, en biologie, en médecine et dans l'industrie.
Propriétés
IUPAC Name |
5-[(3aS,4S,6aR)-2,5,5-trioxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O5S/c13-8(14)4-2-1-3-7-9-6(5-18(7,16)17)11-10(15)12-9/h6-7,9H,1-5H2,(H,13,14)(H2,11,12,15)/t6-,7-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPFQYMONYBAUCY-ZKWXMUAHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1(=O)=O)CCCCC(=O)O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1(=O)=O)CCCCC(=O)O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301124523 | |
| Record name | 1H-Thieno[3,4-d]imidazole-4-pentanoic acid, hexahydro-2-oxo-, 5,5-dioxide, (3aS,4S,6aR)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301124523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Biotin sulfone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004818 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
40720-05-6 | |
| Record name | 1H-Thieno[3,4-d]imidazole-4-pentanoic acid, hexahydro-2-oxo-, 5,5-dioxide, (3aS,4S,6aR)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40720-05-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Biotin sulfone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040720056 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Thieno[3,4-d]imidazole-4-pentanoic acid, hexahydro-2-oxo-, 5,5-dioxide, (3aS,4S,6aR)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301124523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BIOTIN SULFONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22451MYQ9X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Biotin sulfone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004818 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















